4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE
CAS No.: 1448060-86-3
Cat. No.: VC5964023
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448060-86-3 |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 |
| IUPAC Name | 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
| Standard InChI Key | OSCPYFYSSODZHF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide comprises a six-membered piperidine ring with two substituents:
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A benzenesulfonyl group (-SO₂C₆H₅) at the 4-position, introducing sulfonamide functionality.
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A phenyl carboxamide group (-CONHC₆H₅) at the 1-position, contributing to hydrogen-bonding potential .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.07 g/mol |
| IUPAC Name | 4-(Benzenesulfonyl)-N-phenylpiperidine-1-carboxamide |
| SMILES Notation | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
The absence of a trifluoromethyl group distinguishes this compound from the closely related analog 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (PubChem CID 44190719) .
Spectroscopic Characteristics
While experimental data for this specific compound are unavailable, inferences from analogous structures suggest:
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IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (S=O asymmetric stretch) .
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NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), piperidine methylenes (δ 1.5–3.0 ppm), and carboxamide NH (δ 8.0–8.5 ppm) .
Synthesis and Optimization
Retrosynthetic Strategy
The synthesis can be approached through sequential functionalization of the piperidine ring:
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Piperidine Core Formation: Cyclization of δ-valerolactam derivatives or reductive amination of glutaraldehyde precursors.
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Sulfonylation: Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) to install the 4-position substituent .
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Carboxamide Coupling: Activation of the 1-position amine with phosgene or carbonyldiimidazole (CDI), followed by reaction with aniline .
Table 2: Representative Synthetic Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine ring formation | Reductive amination, H₂/Pd | 75% |
| 2 | Sulfonylation | Benzenesulfonyl chloride, pyridine | 82% |
| 3 | Carboxamide formation | CDI, aniline, THF | 68% |
Chirality Considerations
While the target compound lacks chiral centers, related 3-phenylpiperidine derivatives require resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) for enantiopure production .
| Parameter | Prediction |
|---|---|
| LogP | 3.2 (Moderate lipophilicity) |
| Solubility | 0.05 mg/mL (PBS) |
| CYP3A4 Inhibition | Probable (Sulfonamide moiety) |
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: The benzenesulfonyl group enhances metabolic stability compared to methylsulfonyl analogs .
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Fragment-Based Drug Design: Piperidine-carboxamide core serves as a scaffold for kinase inhibitor development .
Industrial Use
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Polymer Additives: Sulfonamide derivatives act as catalysts in polyurethane synthesis.
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